Adenosine triphosphate monophosphate

Description

Nomenclature and Contextual Clarification of Adenosine (B11128) Phosphates

Adenosine phosphates are a group of organic compounds that are vital for numerous cellular processes. Their core structure consists of the nucleoside adenosine, which is composed of an adenine (B156593) base and a ribose sugar, linked to one, two, or three phosphate (B84403) groups. wikipedia.org

Adenosine Monophosphate (AMP) as a Fundamental Nucleotide

Adenosine Monophosphate (AMP) is a nucleotide composed of adenine, a ribose sugar, and a single phosphate group. youtube.com It serves as a fundamental building block for nucleic acids, specifically RNA. youtube.com Beyond its structural role, AMP is a critical indicator of the cell's energy status. nih.govnih.gov When cellular energy levels are low, the concentration of AMP increases, acting as a signal for the cell to ramp up energy-producing pathways. youtube.comyoutube.com This signaling is primarily mediated through the activation of AMP-activated protein kinase (AMPK), a key enzyme that regulates metabolism. nih.govnih.gov The activation of AMPK shifts cellular processes towards catabolism, such as fatty acid oxidation and glucose uptake, to restore ATP levels. youtube.comnih.gov

Cyclic Adenosine Monophosphate (cAMP) as a Second Messenger

Cyclic Adenosine Monophosphate (cAMP) is a derivative of ATP and a pivotal second messenger molecule used in intracellular signal transduction. wikipedia.orgvaia.com Synthesized from ATP by the enzyme adenylyl cyclase, cAMP is instrumental in relaying signals from hormones and neurotransmitters that cannot cross the cell membrane. wikipedia.orgpressbooks.pubfiveable.me These extracellular signals, or "first messengers," bind to G protein-coupled receptors on the cell surface, activating adenylyl cyclase and triggering an increase in intracellular cAMP levels. wikipedia.orgnih.gov

This surge in cAMP concentration activates a cascade of downstream effectors, most notably Protein Kinase A (PKA). wikipedia.orgderangedphysiology.com PKA, in turn, phosphorylates various target proteins, leading to a wide array of cellular responses, including the regulation of glycogen (B147801), sugar, and lipid metabolism. wikipedia.orgvaia.com The signaling is terminated by the action of phosphodiesterases, enzymes that hydrolyze cAMP back to AMP. pressbooks.pubderangedphysiology.com

Metabolic Interconversion with Adenosine Diphosphate (B83284) (ADP) and Adenosine Triphosphate (ATP)

The adenosine phosphates—AMP, ADP, and ATP—are in a constant state of interconversion, forming the backbone of cellular energy metabolism. proprep.comwikipedia.org ATP, with its three phosphate groups, is the primary energy currency of the cell. wikipedia.orgproprep.com When energy is required for cellular processes, a phosphate group is cleaved from ATP, resulting in the formation of ADP and the release of energy. proprep.comwikipedia.org

The enzyme adenylate kinase (also known as myokinase) plays a crucial role in maintaining energy homeostasis by catalyzing the reversible reaction: 2 ADP ↔ ATP + AMP. wikipedia.orgresearchgate.netpnas.org This reaction allows for the regeneration of ATP from ADP and also produces AMP, which, as mentioned, signals the cell's energetic state. wikipedia.org This interconversion ensures a continuous supply of ATP to power cellular activities while providing a sensitive mechanism for monitoring and responding to changes in energy demand. nih.govwikipedia.org

| Compound | Key Role | Enzyme(s) of Formation | Enzyme(s) of Breakdown/Conversion |

| ATP | Primary energy currency | ATP synthase | ATPases, Adenylate kinase |

| ADP | Intermediate in energy metabolism | ATPases, Adenylate kinase | ATP synthase, Adenylate kinase |

| AMP | Energy sensor, RNA building block | Adenylate kinase, Phosphodiesterases | Adenylate kinase |

| cAMP | Second messenger | Adenylyl cyclase | Phosphodiesterases |

Ubiquity Across Biological Systems

The fundamental roles of AMP and cAMP are not confined to a specific group of organisms but are found across all domains of life, from bacteria to humans, highlighting their ancient evolutionary origins. wikipedia.orgresearchgate.net

In eukaryotes , including plants, animals, and fungi, the cAMP signaling pathway is a highly conserved mechanism for regulating a vast array of physiological processes. wikipedia.orgjefferson.edu These include metabolism, gene expression, cell growth, and immune function. nih.govspandidos-publications.com

In prokaryotes , such as bacteria, cAMP also plays a crucial role in regulating gene expression. nih.gov For example, in Escherichia coli, cAMP levels are inversely related to glucose availability. vaia.com When glucose is scarce, cAMP levels rise and bind to the catabolite activator protein (CAP), which then promotes the transcription of genes involved in the metabolism of alternative energy sources. vaia.comnih.gov The presence and functional conservation of these molecules across such diverse life forms underscore their essential and universal importance in cellular function. researchgate.netjefferson.edu

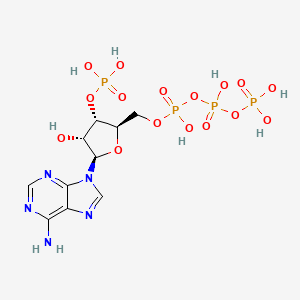

Structure

2D Structure

3D Structure

Properties

CAS No. |

23339-44-8 |

|---|---|

Molecular Formula |

C10H17N5O16P4 |

Molecular Weight |

587.16 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H17N5O16P4/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(29-32(17,18)19)4(28-10)1-27-34(23,24)31-35(25,26)30-33(20,21)22/h2-4,6-7,10,16H,1H2,(H,23,24)(H,25,26)(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

NHWDZBAVCMQBAP-KQYNXXCUSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N |

Synonyms |

adenosine triphosphate monophosphate pppAp |

Origin of Product |

United States |

Metabolic Regulation and Energy Homeostasis by Adenosine Monophosphate Amp

Adenosine (B11128) Monophosphate as an Energy Sensor

The cell maintains a delicate balance between energy-consuming (anabolic) and energy-producing (catabolic) processes, a state known as energy homeostasis. nih.govnih.gov Adenosine triphosphate (ATP) is the principal energy currency, and its hydrolysis to adenosine diphosphate (B83284) (ADP) and, subsequently, to AMP, releases energy for cellular work. Under conditions of metabolic stress—such as nutrient deprivation, hypoxia, or vigorous exercise—ATP consumption outpaces its production, leading to a decrease in the cellular ATP-to-AMP and ATP-to-ADP ratios. nih.govnih.govmdpi.combohrium.com

The enzyme adenylate kinase plays a crucial role in amplifying this energy stress signal. It catalyzes the reversible reaction 2 ADP ⇌ ATP + AMP. As ATP levels fall and ADP levels rise, this equilibrium shifts to the right, causing a much larger proportional increase in the concentration of AMP. nih.gov This makes the AMP:ATP ratio a highly sensitive indicator of the cell's energy status. nih.govbohrium.com Consequently, AMP acts as a key allosteric regulator, signaling a low-energy state and initiating a cascade of events to restore metabolic balance. nih.govnumberanalytics.comresearchgate.net

Activation and Regulation of AMP-Activated Protein Kinase (AMPK)

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine protein kinase that functions as a master regulator of cellular and whole-body energy homeostasis. nih.govnumberanalytics.comnih.gov It is a heterotrimeric complex composed of a catalytic α subunit and two regulatory subunits, β and γ. nih.govnih.gov The activation of AMPK is a critical response to a low-energy state, orchestrated primarily by the binding of adenine (B156593) nucleotides. mdpi.com

AMP and ADP activate AMPK through a sophisticated, multi-pronged mechanism centered on the regulatory γ subunit, which contains binding sites for these nucleotides. mdpi.comnih.gov The activation process involves three key effects:

Promotion of Phosphorylation: Binding of AMP and ADP to the γ subunit induces a conformational change in the AMPK complex. researchgate.netnih.gov This change makes the critical threonine residue (Thr-172) on the catalytic α subunit more accessible to phosphorylation by upstream kinases. nih.govportlandpress.com

Inhibition of Dephosphorylation: The binding of AMP and, to a lesser extent, ADP also protects the Thr-172 residue from being dephosphorylated by protein phosphatases. nih.govmdpi.comnih.gov This action ensures that once AMPK is activated, it remains in its active state for longer.

Allosteric Activation: AMP binding causes a direct, allosteric activation of the kinase, a function not shared by ADP under most physiological conditions. nih.govnih.govportlandpress.com This provides an additional layer of rapid activation in response to rising AMP levels.

While both AMP and ADP play roles in promoting the net phosphorylation of AMPK, AMP is considered the primary and more potent physiological regulator due to its unique ability to cause significant allosteric activation. nih.govnih.gov

The regulation of AMPK activity is a dual-control system involving both allosteric modulation and covalent modification, which work in concert to create a highly sensitive energy-sensing switch. researchgate.net

Allosteric Regulation: This is the direct, rapid activation of AMPK upon the binding of AMP to the γ subunit. researchgate.netnih.gov This binding induces a conformational change that enhances kinase activity. researchgate.netnih.gov Conversely, ATP, the indicator of a high-energy state, competes with AMP and ADP for the binding sites on the γ subunit. researchgate.netwikipedia.org When ATP is bound, it antagonizes the activating effects of AMP, keeping the kinase in a less active state. researchgate.netresearchgate.net

Covalent Regulation: The primary covalent modification that activates AMPK is the phosphorylation of the threonine residue at position 172 (Thr-172) within the activation loop of the α subunit. researchgate.netnih.gov This phosphorylation can increase AMPK activity by more than 100-fold and is considered essential for full activation. nih.govwikipedia.orgnih.gov The binding of AMP promotes this phosphorylation while inhibiting dephosphorylation, thus linking the allosteric and covalent regulatory mechanisms. portlandpress.comportlandpress.com Additional phosphorylation sites and other modifications like ubiquitination can also influence AMPK activity, adding further layers of control. researchgate.netmdpi.com

| Regulator | Mechanism of Action | Effect on AMPK Activity | Primary Signal |

|---|---|---|---|

| AMP | Binds to γ subunit, promotes Thr-172 phosphorylation, inhibits dephosphorylation, and causes allosteric activation. nih.govresearchgate.netnih.govportlandpress.com | Activation | Low Energy Status |

| ADP | Binds to γ subunit, promotes Thr-172 phosphorylation, and inhibits dephosphorylation. nih.govresearchgate.netportlandpress.com | Activation | Low Energy Status |

| ATP | Competitively binds to γ subunit, antagonizing the effects of AMP and ADP. researchgate.netresearchgate.netwikipedia.org | Inhibition | High Energy Status |

| Phosphorylation (at Thr-172) | Covalent modification of the catalytic α subunit, leading to a massive increase in kinase activity. nih.govresearchgate.netnih.gov | Activation | Signal from Upstream Kinases |

The crucial phosphorylation of Thr-172 is carried out by upstream kinases, which integrate various cellular signals with the energy-sensing AMPK pathway. The two major upstream kinases in mammalian cells are LKB1 and CaMKK2. mdpi.com

LKB1 (Liver Kinase B1): LKB1 is a tumor suppressor that acts as the primary upstream kinase for AMPK in most cell types, especially in response to metabolic stress. nih.govpnas.orgh1.co LKB1, in a complex with the accessory proteins STRAD and MO25, phosphorylates and activates AMPK when the cellular AMP:ATP ratio rises. nih.govspandidos-publications.com This positions the LKB1-AMPK pathway as a central metabolic checkpoint that halts cell growth and biosynthetic processes when energy is scarce. nih.govpnas.org

CaMKK2 (Ca²⁺/Calmodulin-Dependent Protein Kinase Kinase 2): CaMKK2 provides an alternative, AMP-independent pathway for AMPK activation. mdpi.comnih.gov This kinase is activated by an increase in intracellular calcium (Ca²⁺) concentrations. nih.govelsevierpure.com When Ca²⁺ levels rise, CaMKK2 is activated and can then phosphorylate and activate AMPK. nih.gov This mechanism links cellular energy status with calcium signaling, which is important in processes like muscle contraction and neurotransmission. nih.govphysiology.org

| Upstream Kinase | Activating Signal | Mechanism | Physiological Context |

|---|---|---|---|

| LKB1 | Increased AMP:ATP ratio (Energy Stress). bohrium.comnih.gov | Forms a complex with STRAD and MO25 to phosphorylate AMPK at Thr-172. nih.govspandidos-publications.com | Nutrient deprivation, hypoxia, exercise. nih.govpnas.org |

| CaMKK2 | Increased intracellular Ca²⁺ levels. nih.govelsevierpure.com | Directly phosphorylates AMPK at Thr-172 in response to Ca²⁺ flux. nih.gov | Muscle contraction, hormone signaling, neuronal activity. nih.govphysiology.org |

AMPK-Mediated Regulation of Catabolic Pathways

Once activated, AMPK works to restore cellular energy homeostasis by phosphorylating a host of downstream targets. nih.govnih.gov This action generally leads to the stimulation of catabolic pathways that generate ATP and the simultaneous inhibition of anabolic, ATP-consuming pathways. nih.govnih.gov

A key function of activated AMPK is to increase the rate of fatty acid oxidation to produce ATP. nih.govwikipedia.orgnih.gov This is achieved primarily through the phosphorylation and subsequent inhibition of an enzyme called Acetyl-CoA Carboxylase (ACC). nih.govresearchgate.netresearchgate.net

ACC exists in two main isoforms, ACC1 and ACC2, and is responsible for converting acetyl-CoA into malonyl-CoA. nih.govelifesciences.org Malonyl-CoA is not only a building block for fatty acid synthesis but also a potent allosteric inhibitor of carnitine palmitoyltransferase-1 (CPT-1). researchgate.netportlandpress.comphysiology.org CPT-1 is the enzyme that controls the rate-limiting step of fatty acid oxidation: the transport of long-chain fatty acids into the mitochondria. researchgate.netnih.gov

The process unfolds as follows:

Activated AMPK phosphorylates ACC1 (at Ser-79) and ACC2 (at Ser-212), leading to the inactivation of both isoforms. researchgate.netelifesciences.orgnih.gov

The inactivation of ACC reduces the cellular concentration of malonyl-CoA. portlandpress.comphysiology.org

The drop in malonyl-CoA levels relieves the inhibition on CPT-1. researchgate.netportlandpress.com

With CPT-1 now active, the transport of fatty acids into the mitochondria is enhanced, leading to an increased rate of β-oxidation and ATP production. researchgate.netmdpi.com

Through this elegant mechanism, AMPK effectively flips a metabolic switch, turning off fatty acid synthesis and turning on fatty acid oxidation to replenish the cell's energy supply during times of metabolic stress. nih.govresearchgate.net

Enhancement of Glucose Uptake

To counteract energy depletion, cells must increase their uptake of fuel sources, primarily glucose. AMPK activation plays a pivotal role in this process, particularly in skeletal muscle.

Mechanism of Action: Activated AMPK promotes the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane. youtube.comnih.gov This increases the capacity of the cell to import glucose from the bloodstream. This mechanism is distinct from insulin-stimulated glucose uptake, providing an alternative pathway for glucose entry, which is particularly important during exercise. nih.govnih.gov

Key Regulatory Proteins: The process involves the phosphorylation of Rab GTPase-activating proteins (RabGAPs) such as TBC1D1 and TBC1D4. nih.govmdpi.com Phosphorylation of these proteins by AMPK facilitates GLUT4 translocation.

Research Findings: Studies using the pharmacological AMPK activator, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR), have demonstrated significant increases in glucose uptake in skeletal muscle. mdpi.comuthscsa.edu Research in mouse models has shown that while various stimuli can induce glucose uptake, the complete absence of AMPK activity leads to dramatic reductions in contraction-induced glucose uptake. nih.gov

Regulation of Glycolysis

Once inside the cell, glucose is broken down through glycolysis to produce ATP. AMP and the downstream activation of AMPK enhance this pathway at key regulatory points.

Allosteric Activation: AMP acts as a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. nih.govcreative-proteomics.comditki.com PFK-1 is typically inhibited by high levels of ATP; however, when AMP levels rise, this inhibition is overcome, thus increasing the glycolytic rate. nih.govkhanacademy.org

Enzyme Regulation: The activity of glycolytic enzymes is tightly controlled to balance the need for ATP production with the supply of biosynthetic precursors. nih.govcreative-proteomics.com Besides PFK-1, pyruvate (B1213749) kinase, which catalyzes the final step of glycolysis, is also allosterically activated by fructose-1,6-bisphosphate, the product of the PFK-1 reaction, in a feed-forward mechanism. nih.gov

Research Findings: The regulation of glycolysis is crucial for maintaining cellular energy balance. High levels of AMP signal a critical need for energy, prompting a rapid acceleration of glycolysis to replenish ATP stores. khanacademy.org Conversely, when energy is abundant, indicated by high ATP and citrate (B86180) levels, these molecules inhibit PFK-1, slowing the pathway. creative-proteomics.comkhanacademy.org

Induction of Autophagy

During periods of energy scarcity, cells activate a catabolic process called autophagy to degrade and recycle cellular components, providing essential substrates for energy production. embopress.orgresearchgate.net

Mechanism of Action: AMPK promotes autophagy through at least two main mechanisms. nih.gov Firstly, it directly phosphorylates and activates the Unc-51-like autophagy activating kinase 1 (ULK1) complex, which is essential for initiating the formation of the autophagosome. nih.govembopress.orgresearchgate.net Secondly, AMPK inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a major negative regulator of autophagy. nih.govnih.gov

Key Regulatory Proteins: The ULK1 complex (containing ULK1, ATG13, and FIP200) and the Class III PI3K complex (containing VPS34 and Beclin1) are central to the initiation and nucleation of the autophagosome, with AMPK positively regulating both. nih.govresearchgate.net

Research Findings: Studies have shown that AMPK activation, whether through glucose starvation or pharmacological agents, leads to the phosphorylation of ULK1 at multiple sites, triggering the autophagic process. embopress.orgresearchgate.net This dual control, activating ULK1 while inhibiting its suppressor mTORC1, ensures a robust autophagic response to cellular stress. embopress.orgnih.gov

AMPK-Mediated Inhibition of Anabolic Pathways

To conserve energy during metabolic stress, it is equally important to shut down non-essential, energy-intensive anabolic processes. AMPK activation effectively inhibits the synthesis of proteins, lipids, and glycogen (B147801).

Suppression of Protein Synthesis

Protein synthesis is one of the most energy-demanding processes in the cell.

Mechanism of Action: AMPK suppresses protein synthesis primarily by inhibiting the mTORC1 signaling pathway. nih.govpsu.eduwikipedia.org mTORC1 is a central controller of cell growth and protein synthesis. wikipedia.org AMPK can directly phosphorylate the regulatory-associated protein of mTOR (Raptor), a key component of mTORC1, or indirectly inhibit it by activating the TSC2 tumor suppressor. nih.govwikipedia.org

Downstream Effects: Inhibition of mTORC1 prevents the phosphorylation of its downstream targets, including ribosomal protein S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein (4E-BP1), leading to a global reduction in translation initiation and protein synthesis. nih.govpsu.edu

Research Findings: Research in rat skeletal muscle using the AMPK activator AICAR showed a significant reduction in protein synthesis (to 45% of the control value). nih.govpsu.edu This was associated with decreased phosphorylation of key proteins in the mTOR signaling pathway, confirming that AMPK activation directly curtails this energy-expensive process. nih.govpsu.edu

Inhibition of Lipid Synthesis (e.g., Lipogenesis, Cholesterol Synthesis)

The synthesis of fatty acids (lipogenesis) and cholesterol are major anabolic pathways that consume significant amounts of ATP.

Mechanism of Action: AMPK phosphorylates and inactivates key enzymes in lipid synthesis pathways. nih.gov

Lipogenesis: AMPK inactivates acetyl-CoA carboxylase (ACC) by phosphorylating it. youtube.comnih.gov ACC is the rate-limiting enzyme that produces malonyl-CoA, the building block for fatty acid synthesis. nih.gov

Cholesterol Synthesis: AMPK phosphorylates and inhibits 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.govnih.gov

Research Findings: The discovery of AMPK was linked to its ability to phosphorylate and inhibit both ACC and HMGCR. nih.gov Studies in mouse models with a mutated HMGCR that cannot be phosphorylated by AMPK showed that these mice had significantly higher liver cholesterol synthesis and levels. nih.gov This highlights the critical role of AMPK in suppressing both fatty acid and cholesterol production to conserve energy. nih.gov

Modulation of Glycogen Synthesis

Glycogen is the primary storage form of glucose in animal cells, and its synthesis (glycogenesis) is an energy-consuming process.

Mechanism of Action: AMPK directly phosphorylates and inactivates glycogen synthase (GS), the rate-limiting enzyme responsible for elongating glycogen chains. nih.govyoutube.com This phosphorylation event decreases the enzyme's activity, thereby halting the storage of glucose as glycogen and preserving ATP. nih.gov

Paradoxical Effects: While acute AMPK activation inhibits glycogen synthase, chronic activation can paradoxically lead to increased glycogen stores in skeletal and cardiac muscle. nih.gov This is thought to be a secondary effect resulting from the sustained increase in glucose uptake and the subsequent allosteric activation of glycogen synthase by high intracellular levels of glucose-6-phosphate (G6P), which can override the inhibitory phosphorylation by AMPK. nih.govnih.gov

Table of Compounds Mentioned

| Compound Name | Abbreviation | Role/Function |

| Adenosine Monophosphate | AMP | Allosteric regulator, activates AMPK. khanacademy.org |

| Adenosine Triphosphate | ATP | Main energy currency, allosterically inhibits PFK-1. khanacademy.org |

| 5-aminoimidazole-4-carboxamide ribonucleoside | AICAR | Pharmacological activator of AMPK. uthscsa.edunih.gov |

| Glucose | Primary cellular fuel source. | |

| Glucose-6-Phosphate | G6P | Allosteric activator of glycogen synthase. nih.gov |

| Fructose-1,6-bisphosphate | F1,6BP | Product of PFK-1, allosteric activator of pyruvate kinase. numberanalytics.com |

| Acetyl-CoA | Inhibits pyruvate kinase, substrate for lipid synthesis. creative-proteomics.com | |

| Malonyl-CoA | Product of ACC, substrate for fatty acid synthesis. nih.gov | |

| Citrate | Allosteric inhibitor of PFK-1. nih.gov | |

| Uridine Diphosphate Glucose | UDP-Glucose | Substrate for glycogen synthase. nih.gov |

| Cholesterol | Synthesized via the mevalonate (B85504) pathway, inhibited by AMPK. nih.gov | |

| Fatty Acids | Synthesized via lipogenesis, inhibited by AMPK. nih.gov | |

| Glycogen | Storage form of glucose. nih.gov |

Table of Key Proteins and Enzymes

| Protein/Enzyme Name | Abbreviation | Function |

| AMP-activated protein kinase | AMPK | Master energy sensor, serine/threonine kinase. youtube.com |

| Glucose Transporter 4 | GLUT4 | Facilitates glucose transport into cells. youtube.com |

| TBC1 Domain Family Member 1/4 | TBC1D1/4 | RabGAPs involved in GLUT4 translocation. nih.gov |

| Phosphofructokinase-1 | PFK-1 | Rate-limiting enzyme in glycolysis. nih.gov |

| Pyruvate Kinase | Catalyzes the final step of glycolysis. creative-proteomics.com | |

| Unc-51-like autophagy activating kinase 1 | ULK1 | Initiates autophagy. nih.gov |

| Mammalian Target of Rapamycin Complex 1 | mTORC1 | Central regulator of cell growth and protein synthesis. wikipedia.org |

| Acetyl-CoA Carboxylase | ACC | Rate-limiting enzyme in fatty acid synthesis. nih.gov |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGCR | Rate-limiting enzyme in cholesterol synthesis. nih.govnih.gov |

| Glycogen Synthase | GS | Rate-limiting enzyme in glycogen synthesis. nih.gov |

Cyclic Adenosine Monophosphate Camp Signaling Pathways

Synthesis and Degradation of cAMP

The intracellular concentration of cAMP is meticulously controlled by the opposing actions of two enzyme families: adenylyl cyclases, which are responsible for its synthesis from adenosine (B11128) triphosphate (ATP), and phosphodiesterases, which catalyze its breakdown. nih.govnih.gov This dynamic regulation allows for the precise temporal and spatial control of cAMP signaling within cellular microdomains. nih.govnih.gov

Adenylyl Cyclase (AC) Activity and Regulation

Adenylyl cyclases (AC) are a family of enzymes that catalyze the conversion of ATP into cAMP and pyrophosphate. wikipedia.orgyoutube.com These enzymes are typically integral membrane proteins with a complex structure, often featuring two transmembrane domains and two cytoplasmic catalytic domains. youtube.com The activity of AC is a critical integration point for numerous signaling pathways, most notably those involving G-protein coupled receptors (GPCRs). nih.govnih.gov

The regulation of AC by GPCRs is primarily mediated by heterotrimeric G-proteins, which consist of α, β, and γ subunits. nih.govyoutube.com These G-proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. youtube.com

Stimulatory G-proteins (Gs): When a stimulatory hormone or neurotransmitter binds to its corresponding GPCR, it induces a conformational change that activates the associated Gs protein. youtube.com This activation causes the Gαs subunit, now bound to GTP, to dissociate from the βγ complex and bind to and activate adenylyl cyclase. youtube.comyoutube.com This leads to an increase in the rate of cAMP synthesis. wikipedia.org For example, glucagon (B607659) receptors in liver cells and beta-adrenergic receptors in cardiac myocytes are coupled to Gs proteins. nih.govyoutube.com

Inhibitory G-proteins (Gi): Conversely, the binding of an inhibitory ligand to its GPCR activates an inhibitory G-protein (Gi). youtube.com The activated Gαi subunit, also GTP-bound, dissociates and inhibits adenylyl cyclase activity, thereby reducing cAMP production. wikipedia.orgyoutube.com This dual-control mechanism allows for fine-tuning of the intracellular cAMP level in response to diverse extracellular signals. youtube.com

The existence of multiple AC isoforms, which exhibit different regulatory properties, adds another layer of complexity and specificity to cAMP signaling.

| Adenylyl Cyclase Group | Key Regulators | Description |

| Group 1 (AC1, AC3, AC8) | Stimulated by Ca²⁺/calmodulin | These isoforms are activated in response to increased intracellular calcium levels. youtube.com |

| Group 2 (AC2, AC4, AC7) | Stimulated by Gβγ subunits | Uniquely, these isoforms are stimulated by the G-protein beta-gamma subunit complex, not just the alpha subunit. youtube.com |

| Groups 3 & 4 (AC5, AC6, etc.) | Inhibited by Gαi, Ca²⁺ | These isoforms are the primary targets for inhibition by the Gi pathway and can also be inhibited by calcium ions. |

This table provides a simplified overview of AC regulation.

Role of Phosphodiesterases (PDEs) in cAMP Hydrolysis to 5'-AMP

The termination of cAMP signaling is as crucial as its initiation. This is accomplished by a large and diverse superfamily of enzymes known as phosphodiesterases (PDEs). nih.govnih.gov PDEs catalyze the hydrolysis of the 3',5'-cyclic phosphodiester bond in cAMP, converting it into the biologically inactive adenosine 5'-monophosphate (5'-AMP). nih.govresearchgate.netoup.com

There are 11 recognized families of PDEs in mammals (PDE1-PDE11), several of which specifically hydrolyze cAMP or can act on both cAMP and its counterpart, cGMP. nih.gov

cAMP-Specific PDEs: Families PDE4, PDE7, and PDE8 are highly specific for cAMP. nih.gov

Dual-Substrate PDEs: PDE1, PDE2, PDE3, PDE10, and PDE11 can hydrolyze both cAMP and cGMP. nih.gov

The specific expression and subcellular localization of different PDE isoforms are critical for creating localized pools of cAMP. nih.gov This compartmentation ensures that cAMP signaling is restricted to specific areas within the cell, allowing a single second messenger to mediate distinct physiological responses by activating different effector proteins in different locations. nih.govrupress.org This localized degradation prevents global, nonspecific activation of all cAMP-sensitive pathways within the cell. nih.gov

Primary Effectors of cAMP

Once synthesized, cAMP exerts its effects by binding to and modulating the activity of a specific set of effector proteins. The three major classes of cAMP effectors in eukaryotes are Protein Kinase A (PKA), Exchange Proteins Activated by cAMP (EPACs), and cyclic nucleotide-gated ion channels. nih.govpnas.org

Protein Kinase A (PKA) Activation and Substrate Phosphorylation

Protein Kinase A (PKA), also known as cAMP-dependent protein kinase, is the archetypal effector of cAMP. wikipedia.org In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits (R₂C₂). wikipedia.orgportlandpress.com The regulatory subunits bind to the catalytic subunits and block their kinase activity. wikipedia.org

The activation process is initiated by the cooperative binding of four cAMP molecules (two to each regulatory subunit). wikipedia.orgportlandpress.com This binding induces a conformational change in the regulatory subunits, causing them to dissociate from the catalytic subunits. wikipedia.orgyoutube.com The released catalytic subunits are now active and can phosphorylate a wide array of substrate proteins on specific serine and threonine residues. wikipedia.orgwikipedia.org This phosphorylation event alters the activity, localization, or stability of the target proteins, thereby mediating the cellular response to the initial signal. wikipedia.org PKA can directly phosphorylate enzymes and ion channels or phosphorylate transcription factors like CREB to regulate gene expression. wikipedia.org The signal is terminated in part by a feedback mechanism where PKA can phosphorylate and activate certain PDEs, which then degrade cAMP and promote the re-association of the PKA holoenzyme. nih.govwikipedia.org

Exchange Proteins Activated by cAMP (EPACs)

Exchange Proteins Activated by cAMP (EPACs) are a family of cAMP-binding proteins that function independently of PKA. nih.govnih.gov They act as guanine (B1146940) nucleotide exchange factors (GEFs) for the small Ras-family GTPases, primarily Rap1 and Rap2. nih.govguidetopharmacology.org Upon binding cAMP, EPACs undergo a conformational change that allows them to interact with Rap-GDP, facilitating the exchange of GDP for GTP and thereby activating Rap. nih.govguidetopharmacology.org

There are two main isoforms of EPAC:

EPAC1: Ubiquitously expressed across many tissues. pnas.orgpnas.org

EPAC2: Predominantly found in the brain, pancreas, and adrenal glands. pnas.orgpnas.org

The discovery of EPACs revealed that many cellular processes previously attributed solely to PKA have a PKA-independent component. nih.gov EPAC signaling has been implicated in a variety of cellular functions, including insulin (B600854) secretion, cell adhesion, exocytosis, and the regulation of ion channel function. nih.govnih.gov

Cyclic Nucleotide-Gated (CNG) and Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Ion Channels

A third class of direct cAMP effectors is a group of ion channels whose gating is directly influenced by cyclic nucleotide binding.

Cyclic Nucleotide-Gated (CNG) Channels: These are non-selective cation channels that are directly opened by the binding of cyclic nucleotides, including both cAMP and cGMP. physiology.orgnih.govnih.gov They are members of the voltage-gated ion channel superfamily but show little to no voltage dependence in their gating. physiology.orgnih.gov CNG channels are crucial for signal transduction in sensory systems, such as vision and olfaction, where they convert changes in cyclic nucleotide concentrations into electrical signals (changes in membrane potential) and calcium influx. physiology.orgnih.govwikipedia.org

Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels: These channels are unique among voltage-gated ion channels. nih.govelifesciences.org Their primary gating mechanism is membrane hyperpolarization (activation at negative voltages), a feature that gives rise to their "pacemaker" currents (termed If or Ih) in the heart and brain. nih.govnih.gov However, the direct binding of cAMP to a domain on the channel's C-terminus modulates this gating process. elifesciences.orgnih.gov cAMP binding facilitates channel opening by shifting the voltage-activation curve to more positive potentials, meaning the channels can open more easily and at less hyperpolarized voltages. nih.govnih.gov This modulation is critical for the sympathetic nervous system's ability to increase heart rate.

| Effector Protein | Mechanism of Action | Primary Downstream Target(s) | Key Functions |

| Protein Kinase A (PKA) | Phosphorylates serine/threonine residues on target proteins after cAMP-induced dissociation of catalytic subunits. wikipedia.orgyoutube.com | Enzymes, ion channels, transcription factors (e.g., CREB). wikipedia.org | Metabolism, gene transcription, cell growth. nih.govwikipedia.org |

| Exchange Protein Activated by cAMP (EPAC) | Acts as a Guanine Nucleotide Exchange Factor (GEF) for Rap GTPases upon cAMP binding. nih.govguidetopharmacology.org | Rap1, Rap2 small GTPases. nih.gov | Insulin secretion, cell adhesion, exocytosis. nih.gov |

| CNG/HCN Channels | Direct binding of cAMP to the channel protein causes or modulates the opening of the ion pore. physiology.orgelifesciences.org | The channel itself, leading to ion influx (Na⁺, K⁺, Ca²⁺). physiology.orgnih.gov | Sensory transduction (CNG), cardiac and neuronal pacemaking (HCN). wikipedia.orgnih.govnih.gov |

Compartmentalization and Specificity of cAMP Signaling

The concept of compartmentalization is central to understanding how a single, diffusible second messenger like cAMP can elicit specific and distinct physiological outcomes. nih.govpsu.edu Cells have evolved sophisticated mechanisms to create localized pools of cAMP, often referred to as "hot spots," ensuring that the signal is directed to the appropriate downstream effectors. nih.govstonybrook.edu This spatial confinement prevents unwanted signal propagation and allows for the simultaneous and independent regulation of multiple cellular processes. nih.govnih.gov

A key player in the organization of these signaling microdomains is a diverse family of scaffold proteins known as A-Kinase Anchoring Proteins (AKAPs). psu.edunih.govrupress.org AKAPs tether Protein Kinase A (PKA), the primary effector of cAMP, to specific subcellular locations, such as the plasma membrane, nucleus, mitochondria, and cytoskeleton. nih.govrupress.orgresearchgate.net This targeting ensures that PKA is positioned in close proximity to its intended substrates, thereby enhancing the efficiency and specificity of phosphorylation events. nih.govnih.gov

Furthermore, AKAPs act as signaling hubs, assembling multi-protein complexes or "signalosomes" that include not only PKA but also other key components of the cAMP pathway. nih.govrupress.orgnih.gov These can include adenylyl cyclases (ACs), the enzymes that synthesize cAMP, and phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation. nih.govrupress.org This co-localization allows for tight regulation of local cAMP concentrations. For instance, an AKAP can bring an AC and a PDE into the same complex, creating a microenvironment where cAMP levels can be rapidly turned on and off. rupress.org Research has identified distinct, independent cAMP-responsive signalosomes within the same cell membrane, each with its own machinery to generate and regulate a sequestered pool of cAMP for specific responses. nih.gov

The compartmentalization of cAMP signaling is not limited to the plasma membrane. It is now evident that mitochondria, for example, are sites of localized cAMP signaling, with distinct signalosomes present in the outer and inner mitochondrial membranes, the intermembrane space, and the matrix. nih.gov This mitochondrial cAMP signaling is implicated in the regulation of cellular metabolism and apoptosis.

The table below summarizes the key protein families involved in the compartmentalization of cAMP signaling and their primary functions.

| Protein Family | Primary Function in Compartmentalization | Key Examples |

| A-Kinase Anchoring Proteins (AKAPs) | Scaffold proteins that tether PKA and other signaling molecules to specific subcellular locations, creating signaling microdomains. nih.govrupress.orgresearchgate.net | AKAP79/150, mAKAP, WAVE1 nih.govrupress.orgnih.gov |

| Adenylyl Cyclases (ACs) | Enzymes that synthesize cAMP. Their localization to specific membrane domains contributes to the generation of localized cAMP pools. nih.govrupress.org | AC5, AC6 |

| Phosphodiesterases (PDEs) | Enzymes that degrade cAMP, thereby shaping the spatial and temporal dynamics of cAMP signals. nih.govrupress.orgnih.gov | PDE3B, PDE4D3 nih.govrupress.org |

| Protein Kinase A (PKA) | The main downstream effector of cAMP. Its anchoring by AKAPs ensures localized phosphorylation of specific substrates. nih.govrupress.org | PKA Type I, PKA Type II nih.gov |

Cross-Talk with Other Signaling Pathways (e.g., MAPK pathway)

The cAMP signaling pathway does not operate in isolation. It engages in extensive cross-talk with other major intracellular signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.govscilit.com This interaction allows for the integration of diverse extracellular signals to produce a coordinated and context-specific cellular response. The nature of this cross-talk can be either synergistic or antagonistic and is highly dependent on the cell type and the specific signaling components involved. nih.govresearchgate.net

The MAPK cascade, which includes the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK, is a critical regulator of cell proliferation, differentiation, and apoptosis. frontiersin.orgyoutube.com The interaction between the cAMP and MAPK pathways can occur at multiple levels.

One major point of convergence is the ability of PKA, the primary cAMP effector, to directly or indirectly modulate the activity of key components of the MAPK cascade. nih.govresearchgate.net For example, in some cellular contexts, PKA can phosphorylate and inhibit Raf-1, a kinase upstream of ERK, thereby antagonizing MAPK signaling. nih.gov Conversely, PKA can also potentiate MAPK signaling. One mechanism involves the PKA-mediated phosphorylation of a protein tyrosine phosphatase (PTP), such as HePTP. nih.govthebiogrid.org This phosphorylation can reduce the phosphatase's ability to inactivate MAPKs, leading to sustained MAPK activation. nih.govthebiogrid.org

Another important mediator of cAMP-MAPK cross-talk is the Exchange Protein Directly Activated by cAMP (Epac). nih.govnih.gov Epac proteins are guanine nucleotide exchange factors for the small GTPase Rap1. nih.gov Upon binding cAMP, Epac activates Rap1, which can then, in a cell-specific manner, either activate or inhibit the MAPK pathway. nih.govnih.gov For instance, in placental cells, hCG-induced leptin expression is mediated by both the MAPK pathway and the alternative cAMP/Epac signaling pathway. nih.govresearchgate.net

The developmental stage of a cell can also influence the nature of the interaction between these two pathways. In neuronal cells, for example, the cAMP/PKA and MAPK signaling pathways may act independently during the initial stages of neurite formation but become coupled in more mature neurons. nih.gov

The table below outlines some of the key mechanisms of cross-talk between the cAMP and MAPK signaling pathways.

| Interacting Pathways | Mechanism of Cross-Talk | Effect on MAPK Pathway | Key Mediators |

| cAMP/PKA and MAPK/ERK | PKA-dependent phosphorylation of Raf-1. nih.gov | Inhibition | PKA, Raf-1 |

| cAMP/PKA and MAPK/ERK | PKA-dependent phosphorylation and inhibition of a MAPK-inactivating phosphatase. nih.govthebiogrid.org | Activation | PKA, HePTP |

| cAMP/Epac and MAPK/ERK | Epac-mediated activation of the small GTPase Rap1. nih.govnih.gov | Activation or Inhibition (Cell-type dependent) | Epac, Rap1 |

| cAMP/PKA and MAPK/JNK/p38 | PKA can modulate the activity of upstream kinases in the JNK and p38 pathways. | Complex and context-dependent | PKA, ASK1 |

Extracellular Adenosine Monophosphate and Purinergic Signaling

Role of Extracellular ATP and Adenosine (B11128) in Cellular Communication

Extracellular adenosine triphosphate (ATP) and its derivative, adenosine, are fundamental signaling molecules that mediate cell-to-cell communication in virtually all tissues. nih.govfrontiersin.org Once considered solely an intracellular energy currency, ATP is now recognized as a crucial extracellular messenger. nih.govbritannica.com It is released from various cell types, including neurons and glial cells, in response to physiological stimuli or cellular stress. nih.govnih.gov This released ATP can diffuse over distances to act on neighboring cells, targeting a wide range of purinergic receptors on both neurons and glia. nih.gov This process orchestrates brain neuronal activity and is involved in physiological processes like learning and memory. nih.gov

Adenosine, largely generated from the extracellular breakdown of ATP, acts as a key neuromodulator and a "safety signal," particularly under conditions of metabolic stress like hypoxia or inflammation. nih.govnih.gov The balance between ATP and adenosine signaling is critical for maintaining homeostasis; dysregulation of this pathway is implicated in various pathological conditions. nih.gov This communication system, where ATP and adenosine act as ligands for distinct receptors, allows for a nuanced and powerful method of regulating cellular function and facilitating complex interactions, such as those between neurons and glial cells. nih.govnih.gov

Ectonucleotidases and AMP-Adenosine Conversion (e.g., Ecto-5'-nucleotidase/CD73)

The concentration and signaling effects of extracellular adenosine are tightly regulated by a cascade of cell-surface enzymes known as ectonucleotidases. nih.govelsevierpure.com These enzymes are responsible for the sequential hydrolysis of ATP and adenosine diphosphate (B83284) (ADP) into adenosine monophosphate (AMP). nih.govnih.gov A critical final step in this pathway is the conversion of extracellular AMP into adenosine, a reaction primarily catalyzed by the enzyme ecto-5'-nucleotidase, also known as CD73. nih.govphysiology.orgwikipedia.org

CD73 is a glycoprotein (B1211001) anchored to the outer surface of the plasma membrane and is expressed on numerous cell types. physiology.orgwikipedia.org Its function is essential for generating the adenosine that will ultimately activate purinergic P1 receptors. nih.govnih.gov The process typically begins with the enzyme CD39 (ectonucleoside triphosphate diphosphohydrolase-1), which converts ATP and ADP to AMP. nih.govnih.govmdpi.com Subsequently, CD73 hydrolyzes AMP to produce adenosine. nih.govmdpi.com This two-step enzymatic process is a cornerstone of purinergic signaling, effectively terminating ATP/ADP-mediated signals while simultaneously producing the ligand for adenosine receptors. nih.gov The activity of CD73 is crucial in various physiological contexts, including immune suppression, tissue protection during ischemia, and maintaining barrier functions. nih.govphysiology.orgwikipedia.org

Purinergic Receptors (P1 and P2) and their Ligands

Purinergic receptors are a diverse family of plasma membrane proteins found in nearly all mammalian tissues that are activated by extracellular purines. nih.govwikipedia.org They are fundamentally divided into two main classes based on their preferred endogenous ligands: P1 receptors and P2 receptors. nih.govwikipedia.org

P1 receptors are G protein-coupled receptors (GPCRs) that are preferentially activated by adenosine. wikipedia.orgresearchgate.net In contrast, P2 receptors are a broader category that responds to nucleotides such as ATP and ADP. wikipedia.org The P2 class is further subdivided into two distinct families: P2X receptors, which are ligand-gated ion channels mediating fast signal transmission, and P2Y receptors, which are G protein-coupled receptors that mediate slower, metabotropic responses. nih.govwikipedia.orgresearchgate.net This classification highlights the dual nature of purinergic signaling, where the nucleoside adenosine and nucleotides like ATP trigger different receptor families to elicit a wide array of cellular responses. frontiersin.org

The P1 family of purinergic receptors consists of four distinct G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. nih.govnih.gov These receptors are the primary targets for extracellular adenosine and mediate its diverse physiological effects. mdpi.com The activation of these receptors by adenosine triggers various intracellular signaling cascades that can be either inhibitory or stimulatory, depending on the receptor subtype and the cell type in which it is expressed. nih.govyoutube.com

A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. youtube.com Conversely, A2A and A2B receptors usually couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production. youtube.comyoutube.com These receptors are widely distributed throughout the body and are involved in regulating processes such as inflammation, neurotransmitter release, and responses to ischemia. nih.govnih.govnih.gov

Table 1: P1 (Adenosine) Receptor Subtypes and Their Characteristics

| Receptor | Primary G-Protein Coupling | General Effect on Adenylyl Cyclase | Key Locations |

|---|---|---|---|

| A1 | Gi/o | Inhibitory | Brain (Cortex, Hippocampus), Heart |

| A2A | Gs | Stimulatory | Brain (Striatum), Immune Cells (Neutrophils, Lymphocytes) |

| A2B | Gs/Gq | Stimulatory | Vascular Endothelial Cells, Mast Cells |

| A3 | Gi/o/Gq | Inhibitory | Immune Cells, Lungs, Heart |

This table is based on information from sources nih.gov, nih.gov, youtube.com, and youtube.com.

P2 receptors respond to extracellular nucleotides, primarily ATP and ADP, and are divided into two major families: P2X and P2Y. nih.govwikipedia.org

The P2X receptor family consists of seven subtypes (P2X1–7) that are ligand-gated ion channels. nih.govnih.gov Upon activation by ATP, these receptors form non-selective cation channels, leading to a rapid influx of ions like Na+ and Ca2+, which causes membrane depolarization and initiates fast excitatory responses. nih.govfrontiersin.org P2X receptors are structured as trimers and are widely distributed on neuronal and non-neuronal cells, participating in processes like synaptic transmission and neuroinflammation. nih.govresearchgate.net

The P2Y receptor family comprises eight subtypes in humans (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14) that are G protein-coupled receptors (GPCRs). nih.govnih.gov These receptors are activated by a variety of purine (B94841) and pyrimidine (B1678525) nucleotides, including ATP, ADP, UTP, UDP, and UDP-glucose, with different selectivities for each receptor subtype. nih.govnih.gov P2Y receptors are linked to different G-proteins (Gq/11 or Gi/o) and modulate intracellular second messenger pathways, leading to slower and more diverse cellular responses compared to P2X receptors. nih.gov

Table 2: P2 (Nucleotide) Receptor Families and Their Ligands

| Receptor Family | Subtypes | Receptor Type | Primary Ligands |

|---|---|---|---|

| P2X | P2X1-P2X7 | Ligand-gated ion channel | ATP |

| P2Y | P2Y1, P2Y12, P2Y13 | G protein-coupled | ADP |

| P2Y2, P2Y11 | G protein-coupled | ATP | |

| P2Y4 | G protein-coupled | UTP | |

| P2Y6 | G protein-coupled | UDP | |

| P2Y14 | G protein-coupled | UDP, UDP-glucose |

This table is based on information from sources nih.gov, nih.gov, nih.gov, researchgate.net, and frontiersin.org.

Physiological Processes Modulated by Purinergic Signaling (at the cellular/tissue level)

Purinergic signaling, through the coordinated action of P1 and P2 receptors, influences a vast range of physiological and pathophysiological processes at the cellular and tissue levels. frontiersin.orgnih.gov The release of ATP and its subsequent conversion to adenosine creates a dynamic signaling environment that is crucial for tissue homeostasis. nih.gov For instance, the enzyme CD73, which produces adenosine, plays a key role in cardioprotection during myocardial infarction, protects against inflammatory damage, and helps preserve the integrity of endothelial barriers. nih.govphysiology.org

Extracellular purines are also deeply involved in the response of stem cells. frontiersin.org Both mesenchymal and neural stem cells are equipped with a variety of purinergic receptors and ectonucleotidases, allowing them to respond to extracellular nucleotides and nucleosides. frontiersin.org This signaling can mediate autocrine and paracrine effects that influence cell proliferation, differentiation, and immunomodulatory actions. frontiersin.org In conditions of tissue injury or inflammation, the purinergic system acts as a critical regulator, with extracellular adenosine often functioning to dampen excessive inflammation and protect tissues from damage. nih.gov

Purinergic signaling is a fundamental modulator of synaptic function and neuroplasticity in the central nervous system. nih.govucsf.edu Both neurons and glial cells release ATP and adenosine, which act on pre- and postsynaptic receptors to fine-tune synaptic transmission. nih.govnih.gov For example, presynaptic A1 adenosine receptors generally inhibit neurotransmitter release, causing synaptic depression, whereas A2A receptors can enhance it. nih.gov

This system is integral to the communication between neurons and glial cells like astrocytes and microglia. nih.govfrontiersin.org Neuronal activity can trigger the release of ATP, which in turn activates glial cells. nih.gov These activated glia can then release their own signaling molecules, including ATP and adenosine, to modulate the activity of adjacent synapses. frontiersin.org This tripartite communication is crucial for processes like synaptic pruning, where microglia contribute to the refinement of neural circuits. frontiersin.org Furthermore, purinergic signaling is involved in long-term synaptic plasticity, the cellular mechanism underlying learning and memory, and plays a role in brain development by influencing neurogenesis and synaptogenesis. mdpi.comnih.govucsf.edu The enzyme CD73 also contributes to these processes, with some research indicating its involvement in the age-dependent decline of cortical plasticity. nih.gov

Glial Cell Functions (Astrocytes, Microglia)

Glial cells, the non-neuronal cells of the central nervous system (CNS), are key players in purinergic signaling, utilizing it for communication and to maintain homeostasis. nih.govbiospective.com Astrocytes, the most abundant glial cells, release ATP to communicate with each other and with neighboring neurons and microglia. nih.govresearchgate.net This ATP can then be hydrolyzed to AMP and subsequently adenosine, which modulates glial and neuronal activity.

Astrocytes are the primary regulators of ambient adenosine levels in the brain, largely through the activity of adenosine kinase (ADK), an enzyme that converts adenosine back to AMP intracellularly. nih.gov The expression of ectonucleotidases CD39 and CD73 on glial cells is crucial for the extracellular generation of adenosine from ATP. mdpi.comnih.gov Studies show that astrocytes can promote the expression and activity of CD39 and CD73 on T cells, highlighting a mechanism for neuro-immune modulation. oncotarget.com In response to brain injury, the release of ATP from damaged cells acts as a critical signal for microglial activation; however, the subsequent generation of adenosine from this ATP enhances the microglial response and can also offer neuroprotection. nih.govcore.ac.uk For instance, extracellular adenosine has been shown to protect microglia-like cells from cell death during simulated ischemic conditions. core.ac.uk

Microglia, the resident immune cells of the CNS, express various purinergic receptors that allow them to respond to changes in the extracellular environment. biospective.com The conversion of ATP to AMP and then to adenosine is vital for modulating microglial functions, including migration and process ramification. mdpi.comnih.gov While ATP often acts as a "danger" signal that triggers a pro-inflammatory microglial phenotype, the resulting adenosine generally exerts anti-inflammatory and neuroprotective effects. nih.gov

| Mediator | Glial Cell Type | Key Receptors/Enzymes | Observed Function | References |

|---|---|---|---|---|

| ATP | Astrocytes | P2X, P2Y | Released as a gliotransmitter for cell-to-cell communication; can induce pro-inflammatory responses. | nih.govresearchgate.net |

| ATP | Microglia | P2Y12 | Acts as a chemoattractant, guiding microglia to sites of injury; triggers activation. | nih.gov |

| AMP | Astrocytes/Microglia | CD73 (ecto-5'-nucleotidase) | Serves as the substrate for CD73 to produce adenosine, shifting the signaling balance from pro-inflammatory to anti-inflammatory. | mdpi.comnih.gov |

| Adenosine | Astrocytes | A2A | Can increase astrocyte proliferation and regulate glutamate (B1630785) efflux. | nih.gov |

| Adenosine | Microglia | A1, A2A, A3 | Generally anti-inflammatory; modulates microglial activation and migration; protects against ischemic cell death. | nih.govcore.ac.uk |

Immune Responses and Inflammation

Purinergic signaling is a fundamental regulator of immunity and inflammation, where a delicate balance between extracellular ATP and adenosine dictates the outcome of the immune response. nih.govrug.nl Extracellular ATP, often released from damaged or stressed cells, is recognized as a Damage-Associated Molecular Pattern (DAMP), signaling danger and initiating a pro-inflammatory response. nih.govsemanticscholar.org Conversely, its breakdown product, adenosine, is a potent immunosuppressive molecule that helps resolve inflammation and prevent excessive tissue damage. mdpi.commdpi.com

The conversion of ATP to AMP via the ectoenzyme CD39, and the subsequent conversion of AMP to adenosine by CD73, is a critical checkpoint in controlling inflammation. mdpi.comnih.gov This enzymatic pathway is expressed on various immune cells, including T cells (especially regulatory T cells), B cells, neutrophils, and macrophages. mdpi.comnih.govmdpi.com

Research findings highlight this dual role:

Pro-inflammatory (ATP-driven): High concentrations of extracellular ATP can activate the NLRP3 inflammasome in macrophages, leading to the secretion of potent inflammatory cytokines. It also acts as a costimulatory signal for T cells. semanticscholar.org

Anti-inflammatory (Adenosine-driven): Adenosine, generated from AMP, generally suppresses the function of most inflammatory cells. mdpi.comnih.gov It inhibits the activation of neutrophils, the production of inflammatory cytokines by macrophages, and the proliferation and effector functions of T cells. mdpi.comnih.govfrontiersin.org Studies have shown that extracellular AMP can inhibit inflammation and neutrophil activation in models of endotoxemia, an effect attributed to its conversion to adenosine. frontiersin.org

The CD39/CD73/adenosine axis is crucial for immune homeostasis in tissues like the gut and is exploited by tumors to create an immunosuppressive microenvironment to evade immune destruction. nih.govmdpi.com

| Immune Cell | Effect of ATP | Effect of AMP/Adenosine | Key Receptors/Enzymes | References |

|---|---|---|---|---|

| Macrophages | Pro-inflammatory; activates NLRP3 inflammasome. | Anti-inflammatory; inhibits inflammatory cytokine production, promotes M2 (anti-inflammatory) phenotype. | P2X7 (for ATP), A2A (for adenosine) | semanticscholar.orgnih.gov |

| Neutrophils | Chemoattractant and activator. | Inhibits activation, ROS production, and degranulation. | CD39, CD73, A1, A2A, A2B | mdpi.comfrontiersin.org |

| T Cells | Costimulatory signal for activation. | Suppresses proliferation and effector function; crucial for regulatory T cell (Treg) function. | P2X7 (for ATP), A2A (for adenosine), CD39, CD73 | mdpi.comnih.govsemanticscholar.org |

| B Cells | Modulates activation and antibody production. | Regulates function, particularly of regulatory B cells (Bregs). | CD39, CD73 | mdpi.com |

Vascular Tone and Cardiac Contractility

The cardiovascular system is finely regulated by purinergic signaling, which influences heart rate, cardiac contractility, and vascular tone. ahajournals.orgnih.gov The effects are largely dictated by the specific purinergic receptor subtypes present on cardiomyocytes, vascular smooth muscle cells, and endothelial cells. nih.govphysiology.org

Extracellular ATP and its metabolite adenosine often have opposing effects on the vasculature. nih.gov

Vascular Tone: ATP released from sympathetic perivascular nerves typically causes vasoconstriction by acting on P2X1 receptors on vascular smooth muscle cells. ahajournals.orgnih.gov In contrast, ATP released from endothelial cells in response to stimuli like shear stress or hypoxia can lead to vasodilation. This occurs because the ATP acts on endothelial P2Y receptors, triggering the release of vasodilating substances like nitric oxide. nih.gov The subsequent breakdown of ATP to AMP and then to adenosine is a key source of vasodilation. Adenosine, acting primarily on A2A and A2B receptors on vascular smooth muscle, is a potent vasodilator and plays a crucial role in matching coronary blood flow to the metabolic demands of the heart. nih.govcvpharmacology.com

Cardiac Contractility: In the heart, adenosine generally has negative chronotropic (decreased heart rate) and dromotropic (decreased conduction velocity) effects, particularly at the sinoatrial and atrioventricular nodes, by acting on A1 receptors. wikipedia.orgnih.govcvpharmacology.com It can also have a negative inotropic (decreased contractility) effect. nih.gov Conversely, ATP can increase cardiac contractility through certain P2Y receptors. ahajournals.orgphysiology.org

| Parameter | Effect of ATP | Effect of Adenosine (from AMP) | Primary Receptors Involved | References |

|---|---|---|---|---|

| Vascular Tone (Smooth Muscle) | Vasoconstriction | Vasodilation | ATP: P2X1; Adenosine: A2A, A2B | nih.govnih.govcvpharmacology.com |

| Vascular Tone (via Endothelium) | Vasodilation (via NO release) | Vasodilation | ATP: P2Y; Adenosine: A2A | nih.govnih.gov |

| Heart Rate (SA Node) | Variable | Decrease | Adenosine: A1 | wikipedia.orgcvpharmacology.com |

| AV Nodal Conduction | Variable | Decrease (can cause AV block) | Adenosine: A1 | nih.govcvpharmacology.com |

| Cardiac Contractility | Increase | Decrease | ATP: P2Y; Adenosine: A1 | ahajournals.orgphysiology.orgnih.gov |

Regulation of Secretion

Purinergic signaling plays a significant role in modulating the secretory functions of various exocrine and endocrine cells. nih.gov Extracellular nucleotides can either stimulate or inhibit secretion depending on the cell type and the specific P1 and P2 receptors expressed.

A well-studied example is the regulation of insulin (B600854) secretion from pancreatic β-cells. ATP and its metabolites are key modulators of this process. Research indicates a complex interplay:

Activation of certain P2Y receptors by ATP can stimulate insulin release. nih.gov

Conversely, other studies have shown that ATP can inhibit glucose-induced insulin secretion via P2X receptor activation. nih.gov

Adenosine, derived from the breakdown of AMP, also modulates insulin secretion, with studies pointing to effects mediated by A1 and A2A receptors, though the outcomes can be conflicting depending on the model system. nih.gov

In other tissues, purinergic signaling is also vital. For instance, in airway goblet cells, ATP acting on P2Y2 receptors is a known stimulus for mucin secretion. nih.gov The regulation of hormone secretion from the pituitary and placenta has also been shown to be influenced by cyclic AMP-dependent pathways, which can be modulated by extracellular purines. nih.govnih.gov The stimulation of gonadotropin-releasing hormone (GnRH) from placental cells, for example, can be triggered by agents that increase intracellular cyclic AMP. nih.gov

| Secreted Substance | Gland/Cell Type | Effect of Purinergic Signaling | Key Receptors/Mediators | References |

|---|---|---|---|---|

| Insulin | Pancreatic β-cells | Complex modulation (both stimulation and inhibition reported). | P2X, P2Y, A1, A2A | nih.govnih.gov |

| Mucin | Airway Goblet Cells | Stimulation of secretion. | P2Y2 | nih.gov |

| Growth Hormone | Anterior Pituitary | Secretion is mediated by cyclic AMP, which can be influenced by purinergic agents. | Cyclic AMP | nih.gov |

| Gonadotropin-Releasing Hormone (GnRH) | Placental Cells | Stimulation of release via cyclic AMP-dependent pathways. | Cyclic AMP | nih.gov |

Role of Adenosine Monophosphate in Nucleic Acid Biology

AMP as a Monomer in RNA Synthesis

Adenosine (B11128) monophosphate is one of the four essential nucleotide building blocks required for the synthesis of ribonucleic acid (RNA). genscript.com During the process of transcription, RNA polymerases catalyze the formation of a phosphodiester bond between ribonucleotides. The actual monomer substrate for this reaction is adenosine triphosphate (ATP). In the polymerization reaction, ATP is cleaved, releasing pyrophosphate and incorporating AMP into the growing RNA chain. wikipedia.org This process is fundamental to creating all forms of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), each with distinct roles in protein synthesis and gene regulation. The sequence of incorporated nucleotides, including AMP, dictates the genetic information or structural function of the RNA molecule. genscript.comyoutube.com

Poly(A) Structures and their Biological Significance

Beyond its role as a simple monomer within the body of an RNA molecule, AMP constitutes the entirety of polyadenosine, or poly(A), structures. These are long chains composed solely of adenine (B156593) nucleotides. jk-sci.com

Nearly all mature eukaryotic messenger RNAs (mRNAs) feature a poly(A) tail at their 3' end. johnshopkins.edunih.gov This structure is not encoded by the DNA template but is added post-transcriptionally in the nucleus by the enzyme poly(A) polymerase, which uses ATP as a substrate to add a chain of AMP residues. jk-sci.com The length of this tail can range from approximately 70 nucleotides in yeast to over 250 in mammals. nih.govbioradiations.com

The poly(A) tail is crucial for the life cycle of an mRNA molecule and plays a central role in post-transcriptional gene regulation. johnshopkins.edunih.gov Its primary functions include protecting the mRNA from degradation by 3' exonucleases, facilitating its export from the nucleus to the cytoplasm, and enhancing the efficiency of translation. nih.govbioradiations.comnih.gov The tail serves as a binding site for the cytoplasmic poly(A)-binding protein (PABPC), which interacts with translation initiation factors at the 5' cap of the mRNA. johnshopkins.edunih.gov This interaction promotes the formation of a "closed-loop" structure, which significantly stimulates ribosome recruitment and protein synthesis. bioradiations.comnih.gov The gradual shortening of the poly(A) tail in the cytoplasm, a process called deadenylation, is often the first and rate-limiting step leading to mRNA decay. johnshopkins.edunih.gov

Table 1: Key Functions of the mRNA Poly(A) Tail

| Function | Description | Key Interacting Factors |

| mRNA Stability | Protects the mRNA from premature degradation by 3' to 5' exonucleases, acting as a buffer. bioradiations.comnih.gov | Poly(A)-binding proteins (PABPs), Deadenylase enzymes (e.g., CCR4-NOT, PAN2-PAN3) johnshopkins.edunih.gov |

| Translation Efficiency | Promotes efficient translation by recruiting initiation factors via PABPC, facilitating the formation of a closed-loop structure with the 5' cap. bioradiations.comnih.gov | Cytoplasmic Poly(A)-Binding Protein (PABPC), Eukaryotic Initiation Factors (e.g., eIF4G, eIF4E) bioradiations.com |

| Nuclear Export | Required for the efficient transport of mature mRNA from the nucleus to the cytoplasm. nih.gov | Nuclear Poly(A)-Binding Proteins (PABPNs) nih.gov |

| Transcription Termination | The process of polyadenylation is linked to the termination of transcription by RNA polymerase II. jk-sci.com | Cleavage and polyadenylation specificity factor (CPSF), Cleavage stimulation factor (CstF) nih.gov |

Single-stranded poly(A) RNA is not merely a flexible, random chain. It possesses a unique intrinsic structure. At physiological pH, poly(A) tracts form a single-stranded, A-form-like helix where the adenine bases stack on top of each other in an offset, parallel manner. nih.gov This stacked-base helical conformation is recognized by various proteins, such as the Pan2 deadenylase, which appears to bind to the shape of the RNA rather than specific chemical groups on the adenine bases. nih.gov This distinct structure is important for several biological processes, including deadenylation and quality control during translation. nih.gov

While the single-stranded helix is the predominant form, poly(A) can, under specific conditions such as acidic pH, form a double-helical structure where two parallel poly(A) strands associate. nih.gov However, the primary biological relevance lies in the recognition of its single-stranded helical conformation. nih.gov The unique electrostatic and conformational properties of the poly(A) helix distinguish it from other polyribonucleotides, allowing it to serve as a specific marker for processes like mRNA maturation and turnover. nih.gov

Nucleotide Salvage and De Novo Pathways Involving AMP

Cells employ two main strategies to maintain their pool of purine (B94841) nucleotides, including AMP: de novo synthesis and salvage pathways. wikipedia.orgnih.gov

The de novo synthesis pathway builds purine nucleotides from simpler precursor molecules. libretexts.org The process starts with ribose-5-phosphate (B1218738) and involves a series of ten enzymatic steps to construct the purine ring, ultimately forming inosine (B1671953) monophosphate (IMP). wikipedia.orgnih.gov IMP serves as a crucial branch point. To synthesize AMP, IMP is converted to adenylosuccinate in a reaction that requires the amino acid aspartate and energy from guanosine (B1672433) triphosphate (GTP). libretexts.orgreactome.org Adenylosuccinate is then cleaved to produce AMP and fumarate. wikipedia.orgreactome.org This pathway is metabolically expensive, consuming significant energy in the form of ATP. nih.gov

In contrast, nucleotide salvage pathways are an energy-efficient means of recycling purine bases and nucleosides that result from the breakdown of DNA and RNA. nih.govwikipedia.org The key enzyme for adenine salvage is adenine phosphoribosyltransferase (APRT), which directly converts a free adenine base into AMP using phosphoribosyl pyrophosphate (PRPP) as the ribose-phosphate donor. nih.govnih.gov Adenosine can also be salvaged by adenosine kinase, which phosphorylates it directly to AMP. nih.gov These salvage reactions consume far less energy than de novo synthesis. nih.gov

Table 2: Comparison of AMP Biosynthesis Pathways

| Feature | De Novo Synthesis | Salvage Pathway |

| Starting Materials | Ribose-5-phosphate, amino acids (glycine, glutamine, aspartate), CO₂, one-carbon units wikipedia.orglibretexts.org | Pre-formed purine bases (adenine) or nucleosides (adenosine) nih.govnih.gov |

| Key Intermediate | Inosine Monophosphate (IMP) wikipedia.orglibretexts.org | Adenine, Adenosine nih.gov |

| Key Enzymes | PRPP amidotransferase, Adenylosuccinate synthase, Adenylosuccinate lyase libretexts.orgnih.gov | Adenine phosphoribosyltransferase (APRT), Adenosine kinase (ADK) nih.govnih.gov |

| Energy Cost | High (consumes multiple ATP molecules per purine) nih.gov | Low (consumes one molecule of PRPP, derived from ATP) nih.gov |

| Regulation | Subject to feedback inhibition by purine nucleotides (including AMP and GMP). libretexts.org | Dependent on the availability of free bases/nucleosides from diet or catabolism. nih.gov |

Mechanistic Insights and Regulatory Networks

Allosteric Regulation of Enzymes by AMP

Adenosine (B11128) monophosphate (AMP) functions as a critical allosteric regulator, directly binding to enzymes at sites distinct from their active sites to modulate their catalytic activity. This mechanism allows for rapid cellular responses to changes in energy status, as reflected by the AMP:ATP ratio. High levels of AMP signal a low energy state, triggering the activation or inhibition of key metabolic enzymes to restore energy balance.

One of the most significant targets of allosteric regulation by AMP is AMP-activated protein kinase (AMPK) . AMPK is a heterotrimeric protein complex that acts as a master sensor of cellular energy status. ahajournals.org AMP activates AMPK through a multifaceted mechanism. Firstly, the binding of AMP to the γ-subunit of AMPK induces a conformational change that allosterically activates the kinase. nih.govresearchgate.net Secondly, this binding makes AMPK a more favorable substrate for its upstream kinase, LKB1, promoting phosphorylation at Threonine 172 in the activation loop of the α-subunit, which is crucial for full AMPK activity. nih.govcellsignal.com Thirdly, AMP binding protects this critical threonine residue from dephosphorylation by protein phosphatases. nih.govportlandpress.com While ADP can also promote phosphorylation, AMP is a more potent allosteric activator and is considered the primary physiological regulator. nih.govnih.gov

Phosphofructokinase-1 (PFK-1) , a key regulatory enzyme in glycolysis, is also allosterically regulated by AMP. researchgate.net PFK-1 catalyzes the committed step of glycolysis, the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate. nih.gov High concentrations of ATP inhibit PFK-1 by binding to an allosteric site, signaling that the cell has sufficient energy. nih.gov AMP acts as an allosteric activator that can reverse the inhibitory effect of ATP. nih.govnih.gov When cellular energy levels are low and AMP concentrations rise, AMP binds to PFK-1, increasing its affinity for its substrate, fructose-6-phosphate, and thereby stimulating the glycolytic pathway to generate more ATP. researchgate.netnih.gov

Another crucial enzyme under the allosteric control of AMP is glycogen (B147801) phosphorylase , which catalyzes the rate-limiting step in glycogenolysis, the breakdown of glycogen into glucose-1-phosphate. nih.gov In muscle tissue, glycogen phosphorylase b can be allosterically activated by AMP. nih.gov During strenuous exercise, when energy demand is high, the concentration of AMP increases. This AMP binds to and activates glycogen phosphorylase b, promoting a conformational change from the inactive T (tense) state to the active R (relaxed) state, thereby stimulating glycogen breakdown to provide glucose for energy production. nih.govnih.gov This activation provides a rapid energy source before hormonal signals can lead to the phosphorylation of the enzyme to its more active 'a' form. wikipedia.org

| Enzyme | Role of AMP | Mechanism of Regulation | Metabolic Pathway | Primary Function of Regulation |

|---|---|---|---|---|

| AMP-activated protein kinase (AMPK) | Allosteric Activator | Binds to the γ-subunit, causing direct allosteric activation, promoting phosphorylation by LKB1, and inhibiting dephosphorylation. ahajournals.orgnih.gov | Cellular Energy Homeostasis | Master regulator of metabolism, activating ATP-producing pathways and inhibiting ATP-consuming pathways. |

| Phosphofructokinase-1 (PFK-1) | Allosteric Activator | Binds to an allosteric site, reversing ATP inhibition and increasing the enzyme's affinity for fructose-6-phosphate. researchgate.netnih.gov | Glycolysis | Stimulates glucose breakdown for ATP production when cellular energy is low. |

| Glycogen Phosphorylase (muscle isoform) | Allosteric Activator | Binds to and activates the 'b' form of the enzyme, shifting the equilibrium from the inactive T state to the active R state. nih.govnih.gov | Glycogenolysis | Promotes the rapid breakdown of stored glycogen to provide glucose for energy during high demand. |

Transcriptional and Epigenetic Regulation by AMP/AMPK

The influence of AMP on cellular function extends beyond immediate allosteric control, profoundly impacting gene expression through transcriptional and epigenetic mechanisms. This regulation is primarily mediated by AMP-activated protein kinase (AMPK), which, once activated by an elevated AMP:ATP ratio, can translocate to the nucleus and phosphorylate a variety of targets that control the genetic and epigenetic landscape. frontiersin.org

AMPK directly phosphorylates several transcription factors, altering their activity and subsequent gene expression. For instance, AMPK can phosphorylate the CREB-regulated transcription coactivator 2 (CRTC2), leading to its cytoplasmic sequestration and thereby inhibiting gluconeogenic gene expression in the liver. nih.gov Conversely, in skeletal muscle, AMPK can phosphorylate transcription factors like GLUT4 enhancer factor (GEF) and the CREB family of transcription factors to enhance the expression of genes involved in glucose uptake and mitochondrial biogenesis. nih.gov

The regulatory reach of AMPK extends to the core components of chromatin. AMPK can directly phosphorylate histones, such as histone H2B on serine 36, which can influence chromatin structure and gene accessibility. portlandpress.com Furthermore, AMPK modulates the activity of several chromatin-modifying enzymes. It can phosphorylate and inhibit certain histone deacetylases (HDACs), such as HDAC4 and HDAC5, promoting histone acetylation and gene transcription. nih.govfrontiersin.org By increasing the cellular NAD+/NADH ratio, AMPK can also indirectly activate SIRT1, a class III HDAC, which deacetylates histones and various transcription factors, influencing processes like mitochondrial gene expression. portlandpress.comfrontiersin.org

AMPK also influences DNA methylation, a key epigenetic mark associated with gene silencing. It can regulate the availability of S-adenosylmethionine (SAM), the universal methyl donor, and has been shown to inhibit DNA methyltransferase 1 (DNMT1), the enzyme responsible for maintaining DNA methylation patterns. nih.gov This orchestration of histone modifications and DNA methylation establishes AMPK as a crucial modulator of the epigenetic landscape, allowing cells to adapt their gene expression programs in response to metabolic stress. nih.govresearchgate.net

| Regulatory Mechanism | AMPK Target | Effect of AMPK Activation | Downstream Consequence |

|---|---|---|---|

| Direct Transcription Factor Phosphorylation | CREB-regulated transcription coactivator 2 (CRTC2) | Phosphorylation and cytoplasmic sequestration. nih.gov | Inhibition of gluconeogenic gene expression. |

| Direct Histone Modification | Histone H2B | Phosphorylation at Serine 36. portlandpress.com | Alteration of chromatin structure and gene accessibility. |

| Regulation of Histone Modifying Enzymes | Histone Deacetylases (HDACs) 4 & 5 | Phosphorylation and inhibition. nih.govfrontiersin.org | Increased histone acetylation and gene transcription. |

| Regulation of Histone Modifying Enzymes | SIRT1 (a Class III HDAC) | Indirect activation via increased NAD+/NADH ratio. portlandpress.comfrontiersin.org | Deacetylation of histones and transcription factors. |

| Regulation of DNA Methylation | DNA Methyltransferase 1 (DNMT1) | Inhibition. nih.gov | Alteration of DNA methylation patterns and gene expression. |

Regulation of Gene Expression via cAMP-Responsive Element-Binding Protein (CREB)